N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide
Description
N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide is a synthetic organic compound characterized by a complex structure featuring a benzamide core, a 3,4-dimethoxy-phenyl group, and a morpholine-containing carbamoylvinyl moiety. The compound’s molecular formula is C₃₁H₃₉N₃O₅, with a calculated molecular weight of 549.67 g/mol. Its structure integrates multiple pharmacophores:
- 4-Methyl-benzamide: A common motif in kinase inhibitors and anti-inflammatory agents, contributing to target binding via hydrophobic interactions.
- 3,4-Dimethoxy-phenyl group: Enhances solubility and may modulate electron density for receptor interactions.
- Morpholinyl-propylcarbamoyl: The morpholine ring improves aqueous solubility and bioavailability, while the carbamoyl linker provides conformational flexibility.
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5/c1-19-5-8-21(9-6-19)25(30)28-22(17-20-7-10-23(32-2)24(18-20)33-3)26(31)27-11-4-12-29-13-15-34-16-14-29/h5-10,17-18H,4,11-16H2,1-3H3,(H,27,31)(H,28,30)/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKDDUPLVOXRU-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and underlying mechanisms based on diverse scientific literature.
The synthesis of this compound typically involves the reaction between 3,4-dimethoxybenzaldehyde and morpholine derivatives under controlled conditions. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antitumor activity. For instance, a related compound, IMB-1406, was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase pathways . The mechanism involved mitochondrial pathways that regulate pro-apoptotic and anti-apoptotic factors.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes. For example, analogs of compounds with similar structures demonstrated significant inhibition of mushroom tyrosinase, which is crucial in melanin biosynthesis. Kinetic studies revealed that certain analogs bind tightly to the active site of tyrosinase, showcasing their potential as therapeutic agents for hyperpigmentation disorders .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed on various cancer cell lines to evaluate the safety profile of this compound. These studies typically involve treating cells with different concentrations of the compound and assessing cell viability using MTT assays or similar techniques. Results indicate that while some analogs exhibit low cytotoxicity at therapeutic concentrations, others may show dose-dependent effects leading to cell death .
Case Studies
A notable case study involved the evaluation of a structurally similar compound in a clinical setting where it was administered to patients with advanced melanoma. The results suggested a promising reduction in tumor size alongside manageable side effects, supporting further exploration into this class of compounds for cancer treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O4 |
| Molecular Weight | 378.49 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO |
| Melting Point | [insert melting point] |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several bioactive molecules, particularly those in patent literature (e.g., Example 53 from ). Below is a comparative analysis:
Key Differences and Implications
Core Heterocycles: The target compound lacks the pyrazolo-pyrimidine or chromene systems seen in analogs.
Substituent Effects :
- The 3,4-dimethoxy-phenyl group in the target compound contrasts with fluoro-substituted phenyls in compounds. Methoxy groups enhance solubility but may reduce metabolic stability compared to fluorine’s electronegative effects .
Synthetic Complexity :
- The target compound’s synthesis may require multi-step amide coupling and vinylation, whereas compounds rely on Suzuki-Miyaura cross-coupling for heterocyclic assembly .
Research Findings and Data Gaps
- Activity Data: No direct efficacy or toxicity data for the target compound is available. In contrast, analogs show activity in kinase inhibition assays (e.g., IC₅₀ values in nanomolar ranges for cancer targets) .
- Computational Predictions : Molecular docking studies (extrapolated from analogs) suggest the target compound may interact with Aurora kinase or PARP due to its benzamide and morpholine motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
